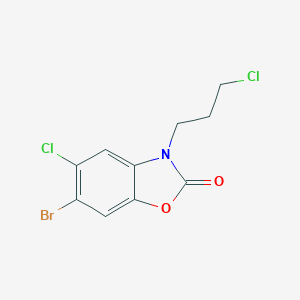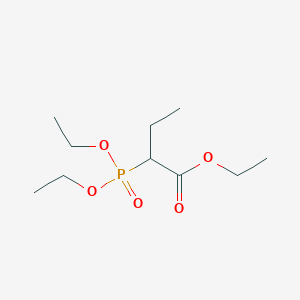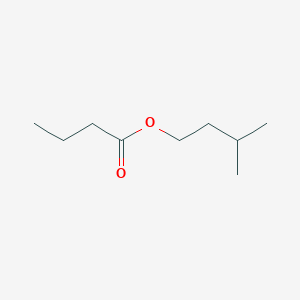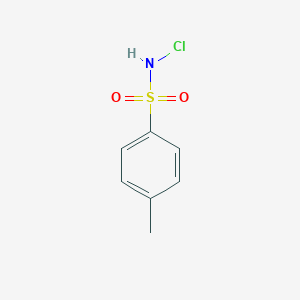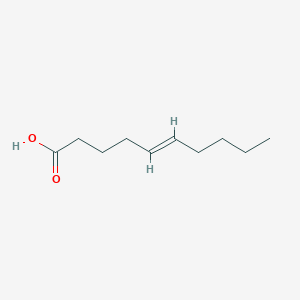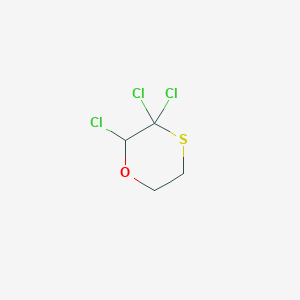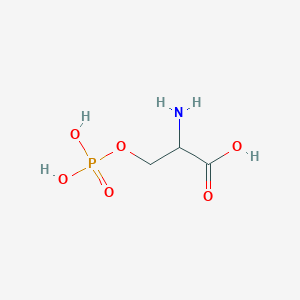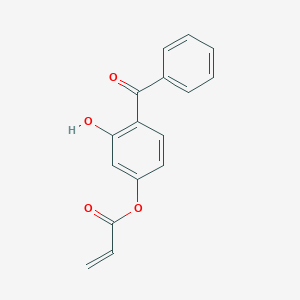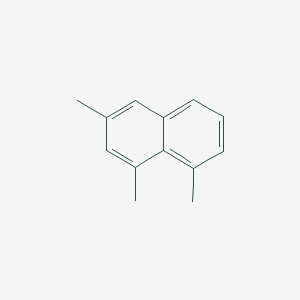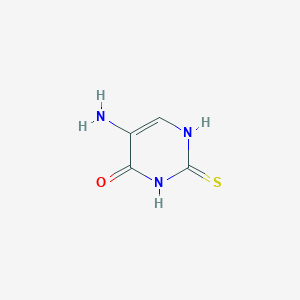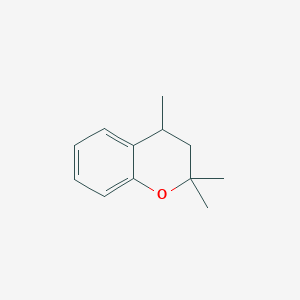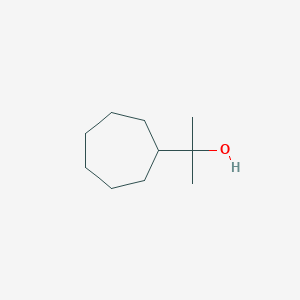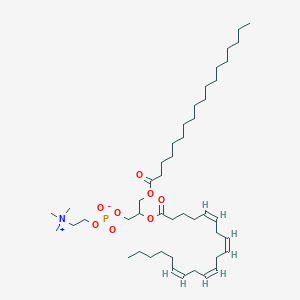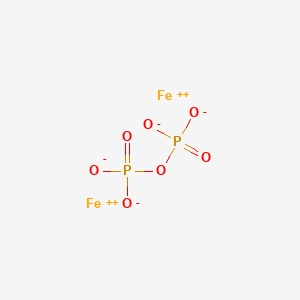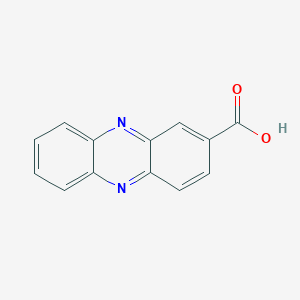
2-Phenazinecarboxylic acid
説明
2-Phenazinecarboxylic acid is a member of phenazines . It has a molecular formula of C13H8N2O2 . The compound is also known by other names such as phenazine-2-carboxylic acid and 2-Carboxylic acid phenazine .
Synthesis Analysis
The synthesis of phenazines, including 2-Phenazinecarboxylic acid, can be achieved either chemically or biologically . A review article has discussed the synthesis of phenazines and reported their different reactions and some of their biological importance .
Molecular Structure Analysis
The molecular structure of 2-Phenazinecarboxylic acid consists of a pyrazine ring (1,4-diazabenzene) with two annulated benzenes . The IUPAC name for this compound is phenazine-2-carboxylic acid .
Chemical Reactions Analysis
Phenazines, including 2-Phenazinecarboxylic acid, are involved in various important processes in chemical and biological systems, particularly acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
The molecular weight of 2-Phenazinecarboxylic acid is 224.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 224.058577502 g/mol .
科学的研究の応用
Biocontrol of Plant Diseases : PCA produced by Pseudomonas fluorescens strains is effective as a biocontrol agent against wheat diseases like take-all, caused by Gaeumannomyces graminis var. tritici. This is due to its antibiotic properties, demonstrating a positive relationship between root colonization and biological control (Bull, 1991).
Enhanced Bacteriostatic and Fungistatic Activity : The conversion of PCA to 2-hydroxyphenazine enhances its bacteriostatic and fungistatic activity against certain pathogens. Understanding the reaction kinetics of this conversion can contribute to large-scale production for biological control applications (Chen et al., 2014).
Optimization of Liquid-Culture Parameters : Research on the influence of liquid-culture parameters like pH, temperature, and carbon source on the phenazine productivity of Pseudomonas fluorescens 2-79 can aid in mass production for commercial use (Slininger & Shea-Wilbur, 1995).
Anticancer Applications : Inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have shown potential as anticancer drug candidates, with particular interest in their interaction with DNA and mitochondria in cancer cells (Pierroz et al., 2012).
In Situ Antibiotic Production : PCA is produced by fluorescent Pseudomonas species in the rhizosphere of wheat, playing a direct role in the suppression of take-all disease (Thomashow et al., 1990).
Phenazine Biosynthesis : The phz operon is vital for phenazine biosynthesis from chorismic acid, with PhzA/B catalyzing the formation of the tricycle in phenazine biosynthesis. This insight is crucial for understanding the production of PCA and its derivatives (Ahuja et al., 2008).
Biodegradation and Environmental Impact : The study of Sphingomonas wittichii DP58, which uses PCA as a sole carbon and nitrogen source, provides insights into the environmental fate and degradation characteristics of PCA (Zhao et al., 2017).
Rapid Quantitative Analysis in Fermentation : A capillary zone electrophoresis (CZE) method for monitoring PCA and 2-hydroxyphenazine production during fermentation by Pseudomonas chlororaphis GP72 demonstrates potential for process optimization in antibiotic production (Liu et al., 2008).
Antimicrobial Activity : PCA and related phenazine antibiotics are major determinants in the biological control of soilborne plant pathogens by various strains of fluorescent Pseudomonas spp. (Raaijmakers et al., 1997).
Synthesis of PCA : Research on the synthesis of PCA provides valuable insights into the production of this compound and its potential applications (Mavrodi et al., 1998).
特性
IUPAC Name |
phenazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLISNVRKBBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346708 | |
| Record name | 2-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenazinecarboxylic acid | |
CAS RN |
18450-16-3 | |
| Record name | 2-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



